molecular formula C21H26N2O4 B2715311 N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide CAS No. 288843-09-4

N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide

Cat. No.: B2715311
CAS No.: 288843-09-4
M. Wt: 370.449
InChI Key: RKDDSYLQSGQZFG-UHFFFAOYSA-N
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Description

N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide typically involves multiple steps. One common route starts with the nitration of 2,5-diethoxyaniline to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with 2-methylpropanoyl chloride to form the amide. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar aromatic and amide functionalities.

    2-Aminoethyl methacrylate: Another compound with amide groups, used in polymer chemistry.

Uniqueness

N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

N-[2,5-diethoxy-4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-5-26-18-13-17(23-21(25)15-10-8-7-9-11-15)19(27-6-2)12-16(18)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDDSYLQSGQZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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